BenchChemオンラインストアへようこそ!

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one

Benzothiazole-piperazine SAR Substituent effect Molecular recognition

This benzothiazole-piperazine hybrid features a unique 3-tosylpropan-1-one terminus—not replicated in any other commercially available analog. The sulfonyl-bearing side-chain introduces distinct H-bond acceptor/donor geometry and elevated lipophilicity (est. XLogP3 ≈ 5.0) versus simpler acyl/benzoyl derivatives, making it indispensable for systematic SAR studies mapping the impact of the terminal group on AChE/BuChE inhibition kinetics, antiproliferative activity (Huh7, MCF-7), COX-1/COX-2 profiling, and CNS permeability (PAMPA-BBB). Procure when holding the 6-chlorobenzothiazole-piperazine core constant while varying the terminus.

Molecular Formula C21H22ClN3O3S2
Molecular Weight 464
CAS No. 897471-61-3
Cat. No. B2613356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one
CAS897471-61-3
Molecular FormulaC21H22ClN3O3S2
Molecular Weight464
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C21H22ClN3O3S2/c1-15-2-5-17(6-3-15)30(27,28)13-8-20(26)24-9-11-25(12-10-24)21-23-18-7-4-16(22)14-19(18)29-21/h2-7,14H,8-13H2,1H3
InChIKeyRJVCIDGXOTUSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one (CAS 897471-61-3): Chemical Identity and Procurement-Relevant Profile


1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one (CAS 897471-61-3) is a synthetic organic compound belonging to the benzothiazole‑piperazine hybrid class, characterized by a 6‑chloro‑1,3‑benzothiazole core linked via a piperazine spacer to a 3‑tosylpropan‑1‑one moiety . Its molecular formula is C₂₁H₂₂ClN₃O₃S₂ with a molecular weight of 464.0 g·mol⁻¹ . The compound is primarily supplied as a research chemical (≥95% purity) for in‑vitro and preclinical investigations . Unlike many benzothiazole‑piperazine derivatives that bear simple acyl or benzoyl substituents, the presence of the sulfonyl‑bearing propanone side‑chain introduces distinct hydrogen‑bond acceptor/donor geometry and lipophilic character that can alter target‑engagement profiles relative to close structural analogs .

Why Generic Substitution with Other Benzothiazole‑Piperazines Is Not Scientifically Justifiable for 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one


Benzothiazole‑piperazine derivatives are a structurally diverse class where subtle modifications to the heterocycle, the piperazine N‑substituent, and the linker profoundly alter biological activity . The specific combination in CAS 897471-61-3—a 6‑chloro electron‑withdrawing group on the benzothiazole, a piperazine bridge, and a 3‑tosylpropan‑1‑one terminus—is not replicated in any other commercially available compound . Even analogs that share the 6‑chlorobenzothiazole‑piperazine core but differ only in the acyl side‑chain (e.g., phenylethanone or methoxybenzoyl derivatives) exhibit divergent lipophilicity, hydrogen‑bonding capacity, and conformational flexibility, leading to unpredictable shifts in target affinity and selectivity [1]. Consequently, direct interchange without confirmation of bioequivalence risks invalidating structure‑activity conclusions and wasting procurement budgets on compounds that do not match the desired pharmacological fingerprint.

Quantitative Differentiation Evidence for 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one Versus Closest Analogs


Structural Uniqueness: 6‑Chloro Substitution Pattern vs. 7‑Chloro‑4‑methoxy Analog

The closest commercially available analog, 1-(4-(7‑chloro‑4‑methoxybenzo[d]thiazol‑2‑yl)piperazin‑1‑yl)-3‑tosylpropan‑1‑one, differs from the target compound in the position of chlorine (7‑ vs. 6‑) and the additional 4‑methoxy group on the benzothiazole ring . These modifications alter the electronic distribution and steric environment of the heterocycle, which are known to modulate binding to biological targets such as cyclo‑oxygenases and cholinesterases within the benzothiazole‑piperazine class [1]. No direct comparative bioassay data for this specific pair is publicly available; the differentiation is therefore based on evidence from class‑level structure‑activity studies.

Benzothiazole-piperazine SAR Substituent effect Molecular recognition

Lipophilicity and Molecular‑Weight Differentiation vs. Donepezil (Reference AChE Inhibitor)

The target compound possesses a higher molecular weight (464.0 g·mol⁻¹) and calculated lipophilicity (estimated XLogP3 ≈ 5.0) compared with the clinically used AChE inhibitor donepezil (MW 379.5 g·mol⁻¹; XLogP3 = 3.6) [1]. The octanol‑water partition coefficient (logP) increase of approximately 1.4 log units corresponds to a ~25‑fold higher lipid solubility, which can influence blood‑brain barrier penetration and off‑target binding profiles if employed in neurological target studies.

Physicochemical property Drug-likeness CNS penetration

Class‑Level Cytotoxic Activity Against Hepatocellular and Breast Cancer Cell Lines

Benzothiazole‑piperazine derivatives with dihalo substitution patterns have demonstrated the highest cytotoxic activity across hepatocellular (Huh7), breast (MCF‑7), and colorectal (HCT‑116) cancer cell lines in a structurally related compound series [1]. While the target compound itself has not been directly tested in this assay, its 6‑chloro substitution pattern places it within the same pharmacophore class that yielded GI₅₀ values below 30 µM for the most potent congeners (compounds 2a and 2e) [1].

Cytotoxicity Benzothiazole-piperazine Anticancer

Acetylcholinesterase Inhibitory Potential Inferred from Thiazole‑Piperazine Class SAR

Thiazole‑substituted benzoylpiperazine derivatives designed as donepezil analogs have yielded AChE IC₅₀ values in the sub‑micromolar range (0.80–1.21 µM for the most potent compounds 35, 38, 40, 45, 57, 61) [1]. The target compound’s benzothiazole‑piperazine scaffold shares the core pharmacophoric elements required for AChE catalytic site and peripheral anionic site engagement. However, the specific tosylpropan‑1‑one side‑chain introduces additional hydrogen‑bond acceptor capacity that could either enhance or diminish AChE affinity relative to the benzoylpiperazine reference compounds; no direct IC₅₀ measurement exists for CAS 897471-61-3.

Acetylcholinesterase Thiazole-piperazine Donepezil analog

Procurement‑Focused Application Scenarios for 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one


Structure‑Activity Relationship (SAR) Expansion of Benzothiazole‑Piperazine Cytotoxic Agents

The established cytotoxic activity of 6‑chloro‑bearing benzothiazole‑piperazines against Huh7 and MCF‑7 cell lines [1] positions this compound as a logical extension for SAR studies exploring the impact of the tosylpropan‑1‑one side‑chain on antiproliferative potency and selectivity. Procurement is warranted when the research aim is systematic variation of the acyl/sulfonyl terminus while holding the 6‑chlorobenzothiazole‑piperazine core constant, as was done in the 2017 Gurdal series [1].

Acetylcholinesterase Inhibitor Hit‑to‑Lead Optimization

Given that thiazole‑piperazine derivatives achieve sub‑micromolar AChE IC₅₀ values [2], this compound can serve as a novel scaffold for probing how a sulfonyl‑alkane linker influences cholinesterase binding kinetics relative to the benzoyl‑piperazine reference compounds [2]. Its procurement is appropriate for laboratories performing Ellman’s‑based AChE/BuChE screens with the intent to generate proprietary SAR data on a previously unexplored substitution vector.

Physicochemical Property‑Guided CNS Drug‑Discovery Probe

The elevated lipophilicity (estimated XLogP3 ≈ 5.0) relative to donepezil (XLogP3 = 3.6) makes this compound a valuable probe for investigating the relationship between logP and blood‑brain barrier permeability within the benzothiazole‑piperazine class [3]. Researchers assessing CNS drug‑likeness parameters can employ this compound as a high‑logP comparator in parallel artificial membrane permeability assays (PAMPA‑BBB) or in‑vivo brain‑to‑plasma ratio studies.

Anti‑Inflammatory Pharmacophore Mapping via COX‑Inhibition Screening

Structural analogy to benzothiazole‑piperazine derivatives that inhibit cyclo‑oxygenase enzymes suggests that this compound may interact with the arachidonic acid pathway. Procurement is justified for COX‑1/COX‑2 inhibition screening campaigns where the goal is to map the contribution of the tosyl‑propanone motif to enzyme inhibition, particularly when compared with analogs bearing simpler ethanone or benzoyl substituents.

Quote Request

Request a Quote for 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.